molecular formula C12H11NO B3215229 2-Hydroxy-4-(4-methylphenyl)pyridine CAS No. 1159820-79-7

2-Hydroxy-4-(4-methylphenyl)pyridine

Cat. No.: B3215229
CAS No.: 1159820-79-7
M. Wt: 185.22 g/mol
InChI Key: ZXYYXLALWFAAJG-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylpyridine is formed by the tautomerization of 4-methyl pyridine during the synthesis of bis aldehydes . It’s a heterocyclic compound with a pyridine ring, which is a nitrogen-containing six-membered ring .


Synthesis Analysis

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines .


Chemical Reactions Analysis

The pyrrolidine ring, which is a five-membered nitrogen-containing ring, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters .


Physical and Chemical Properties Analysis

2-Hydroxy-4-methylpyridine is a clear yellow to gold liquid . It has a molecular weight of 109.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.

Safety and Hazards

2-Hydroxy-4-(4-methylphenyl)pyridine may cause skin irritation and serious eye irritation. It’s harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This suggests that 2-Hydroxy-4-(4-methylphenyl)pyridine and similar compounds could have potential applications in drug discovery and development.

Properties

IUPAC Name

4-(4-methylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)11-6-7-13-12(14)8-11/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYYXLALWFAAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671754
Record name 4-(4-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159820-79-7
Record name 4-(4-Methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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